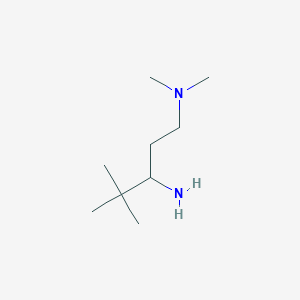
(1-Amino-3,3,5-trimethylcyclohexyl)methanol
Vue d'ensemble
Description
“(1-Amino-3,3,5-trimethylcyclohexyl)methanol” is an organic compound . Its CAS Number is 1179825-40-1 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular formula of “(1-Amino-3,3,5-trimethylcyclohexyl)methanol” is C10H21NO . Its molecular weight is 171.28 . The InChI code for this compound is 1S/C10H21NO/c1-8-4-9(2,3)6-10(11,5-8)7-12/h8,12H,4-7,11H2,1-3H3 .Physical And Chemical Properties Analysis
“(1-Amino-3,3,5-trimethylcyclohexyl)methanol” is an oil . The boiling point and density are not available . It is stored at room temperature .Applications De Recherche Scientifique
Catalytic Methods and Synthesis
A general and efficient method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent highlights the utility of methanol in organic synthesis. This method stands out for its low catalyst loading, broad substrate scope, and excellent selectivities, making it attractive from both synthetic and environmental perspectives (Li et al., 2012).
Lipid Dynamics
Methanol's impact on lipid dynamics was investigated, showing significant effects on isotopically distinct lipid vesicle populations, which exhibit increased mixing under rising methanol concentrations. This study provides insights into methanol's role in biomembrane and proteolipid studies, emphasizing the importance of solvent selection in such experiments (Nguyen et al., 2019).
Chemical Structure and Reactions
The synthesis, structure, and reactions of a compound referred to as the "most twisted amide" illustrate the complexity and versatility of chemical reactions involving methanol. This research sheds light on the nuanced behavior of certain chemical structures in the presence of methanol and under specific conditions, offering a fascinating glimpse into chemical reactivity and stability (Kirby et al., 2001).
Safety And Hazards
The safety information for “(1-Amino-3,3,5-trimethylcyclohexyl)methanol” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .
Propriétés
IUPAC Name |
(1-amino-3,3,5-trimethylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-4-9(2,3)6-10(11,5-8)7-12/h8,12H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLUNYMZUDMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CO)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3,3,5-trimethylcyclohexyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Aminomethyl)-3-methylphenyl]piperazin-2-one](/img/structure/B1525421.png)



![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanamine](/img/structure/B1525426.png)








![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)